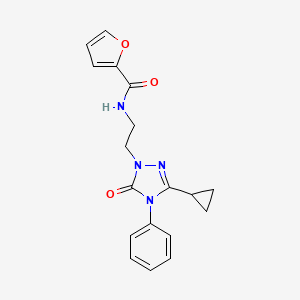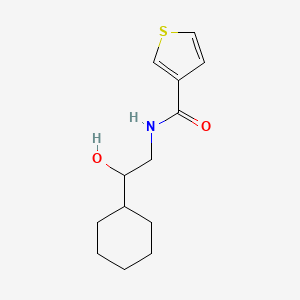
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide" is a derivative of thiophene carboxamide, which is a class of compounds known for their diverse biological activities. The structure of thiophene carboxamide derivatives has been extensively studied due to their potential applications in medicinal chemistry. These compounds often exhibit interesting pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives typically involves the reaction of thiophene carboxylic acid or its derivatives with various amines or amides. For example, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . Similarly, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives was performed using aryl substituents and characterized by spectroscopic techniques . These methods could be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives is characterized by the presence of a thiophene ring and an amide functional group. The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide revealed that the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond . X-ray crystallography has been used to determine the structures of these compounds, providing insights into their conformation and stability .
Chemical Reactions Analysis
Thiophene carboxamide derivatives can undergo various chemical reactions, including interactions with metal ions to form complexes. For instance, N-(R-carbamothioyl)cyclohexanecarboxamides have been used to synthesize Ni(II) and Cu(II) complexes, which were characterized by elemental analyses and spectroscopic methods . The reactivity of these compounds can be further explored through computational methods such as density functional theory (DFT) to predict their behavior in different chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structure. The presence of different substituents on the thiophene ring can affect the compound's solubility, melting point, and stability. For example, the introduction of glycosyl groups to thiophene carboxamides has been shown to affect their transport across cell membranes and their biological activity . The acid chloride derivatives of similar compounds have been screened for anti-inflammatory and antioxidant activities, indicating the importance of functional groups in determining their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Transformations
Dearomatising Rearrangements : Thiophene-3-carboxamides with specific substituents undergo dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes when treated with lithiated agents. This process highlights the compound's utility in synthesizing complex heterocyclic structures, which are prevalent in many biologically active molecules (Clayden et al., 2004).
Synthesis of Antibiotic and Antibacterial Drugs : The utility of thiophene-2-carboxamide derivatives in synthesizing new antibiotic and antibacterial drugs demonstrates the compound's potential in medicinal chemistry. The synthesis process and the study of biological activity against Gram-positive and Gram-negative bacteria emphasize its application in developing new therapeutic agents (Ahmed, 2007).
Materials Science and Catalysis
Selective Hydrogenation Catalysts : Research into the selective hydrogenation of phenol derivatives to cyclohexanone, an important chemical intermediate, showcases the potential application of thiophene-based compounds in catalysis. The development of catalysts that promote selective formation under mild conditions is crucial for the chemical industry, highlighting the role of thiophene derivatives in enhancing catalytic processes (Wang et al., 2011).
Zukünftige Richtungen
The study of thiophene derivatives, including “N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide”, is a promising area of research, particularly in the field of medicinal chemistry . Future research could focus on further elucidating the compound’s mechanism of action, as well as its potential applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-12(10-4-2-1-3-5-10)8-14-13(16)11-6-7-17-9-11/h6-7,9-10,12,15H,1-5,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUQPIGRTOPKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2550956.png)
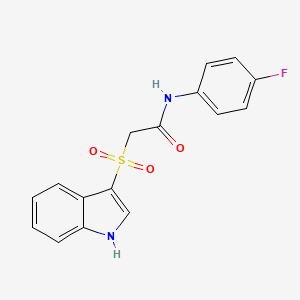
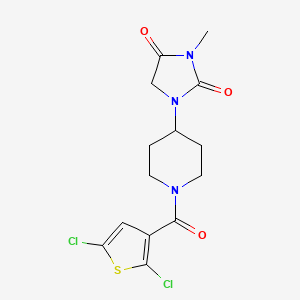
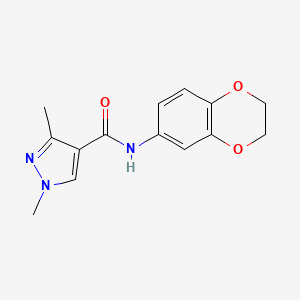

![(1R,5S)-N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550965.png)
![2-(2-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2550966.png)
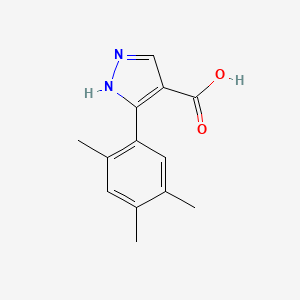
![1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550972.png)
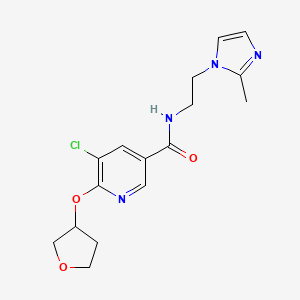
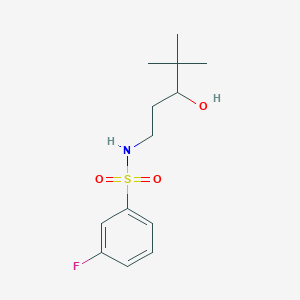
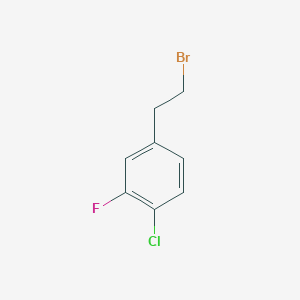
![[2-(4-Ethoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2550978.png)
